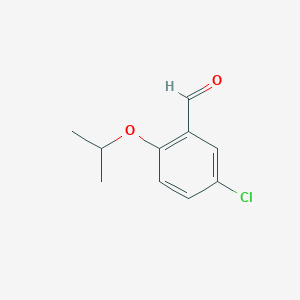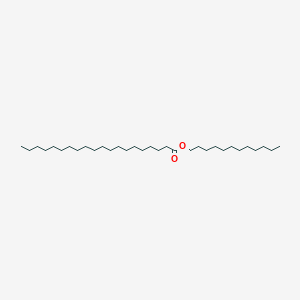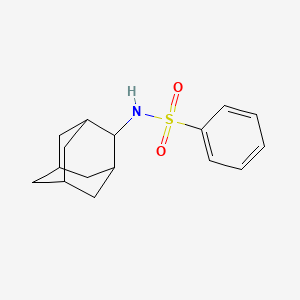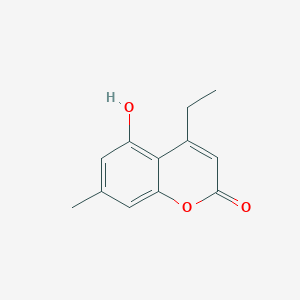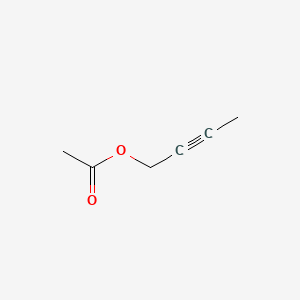
2-Butynyl acetate
概要
説明
2-Butynyl acetate , also known as but-2-ynyl acetate , is an organic compound with the chemical formula C<sub>6</sub>H<sub>8</sub>O<sub>2</sub> . It falls under the category of acetylenic esters. The compound consists of a butynyl group (a triple-bonded carbon-carbon chain) attached to an acetate functional group (an ester derived from acetic acid).
Synthesis Analysis
The synthesis of 2-Butynyl acetate involves the reaction between acetic anhydride and propargyl alcohol . The process typically occurs under acidic conditions, catalyzed by a strong acid such as sulfuric acid . The reaction proceeds as follows:
[ \text{CH}_3\text{CO}_2\text{C} \equiv \text{CH} + \text{HOCH}_2\text{C} \equiv \text{CH} \rightarrow \text{CH}_3\text{CO}_2\text{C} \equiv \text{C} \equiv \text{CH}_2 + \text{H}_2\text{O} ]
Molecular Structure Analysis
The molecular structure of 2-Butynyl acetate consists of a linear carbon backbone with the acetate group attached to one end and the butynyl group at the other end. The compound exhibits a triple bond between adjacent carbon atoms in the butynyl moiety.
Chemical Reactions Analysis
- Hydrolysis : 2-Butynyl acetate can undergo hydrolysis in the presence of water or an aqueous base, yielding acetic acid and propargyl alcohol.
- Esterification : It can react with alcohols in the presence of an acid catalyst to form various esters.
- Addition Reactions : The triple bond in the butynyl group allows for addition reactions with electrophiles, such as hydrogen halides or halogens.
Physical And Chemical Properties Analysis
- Melting Point : Approximately -30°C .
- Boiling Point : Around 145°C .
- Solubility : Soluble in organic solvents like acetone , ethyl acetate , and chloroform .
- Odor : It has a sweet, fruity odor .
科学的研究の応用
Microbial Upgrading of Acetate : 2-Butynyl acetate and related compounds like acetate can be utilized as alternative feedstocks for producing fuel and platform chemicals. A study by Novak, Kutscha, & Pflügl (2020) demonstrated the production of acetoin and 2,3-butanediol from acetate in Escherichia coli, highlighting the potential of microbial processes in chemical synthesis.
Ozone-Forming Potentials Study : Research by Wang, Milford, & Carter (2002) focused on the uncertainties in the calculated ozone-forming potentials of organic compounds, including butyl acetate, a compound related to 2-Butynyl acetate. This study is significant for understanding the environmental impacts of these compounds.
Marine Fungus Derivatives : A study by Wu et al. (2010) on the marine fungus Penicillium sp. led to the identification of new compounds including derivatives of butyl acetate. Such research expands the understanding of natural sources and variations of acetate compounds.
Bioconversion in Biorefineries : Cavalcante et al. (2020) explored the role of acetate in converting fermented sugarcane molasses into medium-chain carboxylic acids, highlighting its role in biorefinery processes. This research (Cavalcante et al., 2020) demonstrates the potential for using acetate derivatives in sustainable bioconversion processes.
Gas Phase Studies and Catalysis : Research by Baar et al. (1987) and Keller, Bernhardt, & Garin (2003) involved the study of butyl acetate in the gas phase, focusing on photocatalytic degradation and chemical properties. Such studies are crucial for understanding the chemical behavior and potential applications of acetate derivatives in industrial processes.
Photolysis and Environmental Applications : Zhao et al. (2011) investigated the photolysis of gaseous butyl acetate, a related compound, highlighting the potential for environmental applications in pollutant control (Zhao et al., 2011).
Safety And Hazards
- Flammability : 2-Butynyl acetate is flammable ; handle with care.
- Toxicity : It is harmful if ingested (oral toxicity).
- Irritation : May cause skin and eye irritation.
- Storage : Store in a cool, dry place away from direct sunlight.
将来の方向性
Research on 2-Butynyl acetate continues to explore its applications in organic synthesis, potential pharmaceutical uses, and its role in the development of novel materials. Further investigations into its reactivity, stability, and environmental impact are essential for maximizing its utility.
特性
IUPAC Name |
but-2-ynyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMZQEFXKCGILJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427046 | |
| Record name | 2-BUTYNYL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butynyl acetate | |
CAS RN |
34485-37-5 | |
| Record name | 2-BUTYNYL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



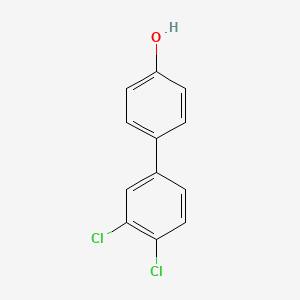
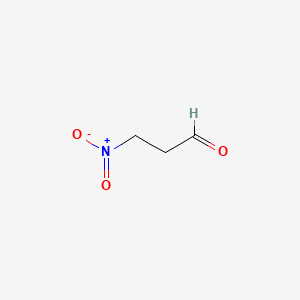
![N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B1599392.png)
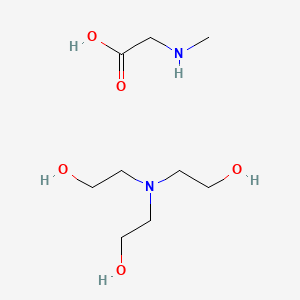

![[4-[1-(4-Carbonochloridoyloxyphenyl)cyclohexyl]phenyl] carbonochloridate](/img/structure/B1599400.png)
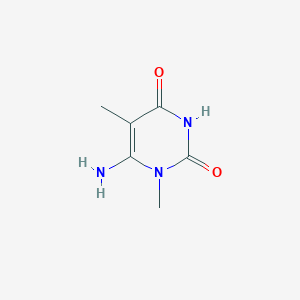

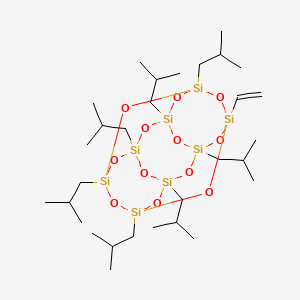
![1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1599405.png)
